

ethacrynic acid cost-effectiveness analysis

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Compound Focus: Ethacrynic Acid

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Clinical and Economic Profile Comparison

The table below compares **ethacrynic acid** with other loop diuretics based on available clinical and economic information.

Diuretic	Primary Clinical Use	Cost per Unit (USD)	Dosing & Management	Key Advantages	Key Disadvantages
Ethacrynic Acid	Edema in CHF, liver failure, renal failure [1] [2]	~\$5.69 (25 mg tablet, Feb 2021) [1]	Steep dose-response curve; requires careful dosing [1] [2]	Can be used in patients with sulfa allergy [1] [2]	Higher cost; significant ototoxicity risk [1] [3] [2]
Furosemide	Edema, hypertension [4]	~\$0.07 (40 mg tablet) [4]	More manageable dose-response [1]	Low cost; extensive clinical experience [4]	Contraindicated in sulfa allergy; electrolyte disturbances [3]
Bumetanide	Edema [4]	~\$98.09 (0.5 mg/device, nasal spray) [4]	Information missing	Information missing	High cost for specific formulations [4]

Note on Costs: The provided cost data is not current. **Ethacrynic acid** has a history of significant price fluctuations, and one study concluded it was a "costly alternative" to furosemide [1] [3]. A proper cost-effectiveness analysis would require up-to-date pricing and data on long-term patient outcomes.

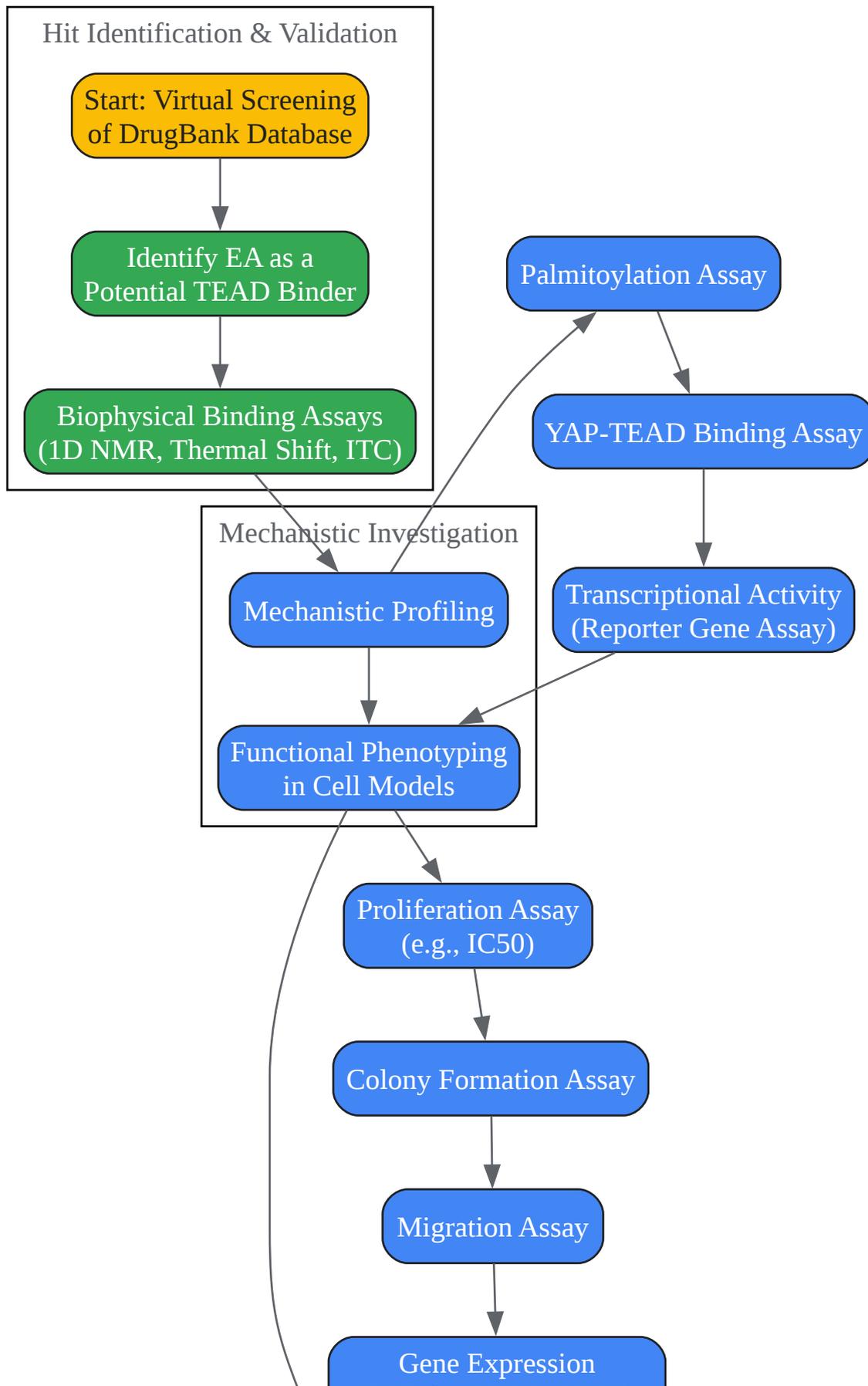
Emerging Role in Cancer Research

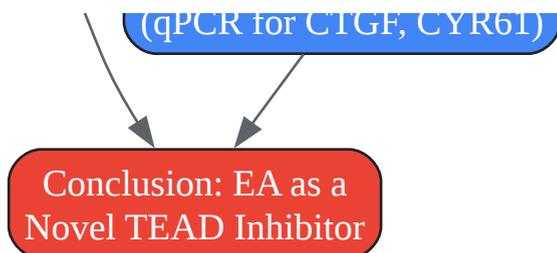
Beyond its use as a diuretic, **ethacrynic acid** is being investigated for drug repurposing in oncology. The table below summarizes its multifaceted anticancer effects based on preclinical studies.

Cancer Hallmark Targeted	Experimental Model	Reported Effect / Mechanism	Key Experimental Findings
Proliferation & Growth	Various cell lines (e.g., breast, lung, myeloma) & mouse models [5] [6]	Induces cell death (apoptosis); inhibits cancer cell proliferation [5] [6]	Dose-dependent reduction in tumor growth; enhanced effect in combination with drugs like afatinib [5] [6].
Metastasis & Invasion	Cell migration assays [5]	Inhibits cell migration and invasion [5]	Reduced ability of cancer cells to move and invade surrounding tissues in vitro [5].
Drug Resistance	Studies on Glutathione S-transferase (GST) [5]	Inhibits GST, an enzyme linked to chemotherapy resistance [5]	Re-sensitizes cancer cells to certain anticancer drugs [5].
Transcriptional Regulation	MDA-MB-231 & NCI-H226 cancer cells [7] [8]	Binds TEAD palmitoylation pocket, inhibiting YAP/TAZ-TEAD oncogenic signaling [7] [8]	Downregulates target genes (CTGF, CYR61); inhibits cell proliferation, migration [7] [8].

Experimental Workflow for Anticancer Mechanism

The following diagram illustrates a typical experimental workflow used in research to validate the TEAD inhibition mechanism of **ethacrynic acid**, as described in recent studies [7] [8].





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Key Experimental Protocols

To ensure reproducibility, here are the methodologies for two critical assays used in this research:

- Thermal Shift Assay (TSA) Protocol [7]
 - **Solution Preparation:** Prepare a solution containing the purified TEAD protein and a fluorescent dye that binds to hydrophobic regions of denatured proteins.
 - **Compound Addition:** Add **ethacrynic acid** to the solution. A control sample without the compound is also prepared.
 - **Thermal Ramp:** The samples are subjected to a gradual increase in temperature, causing the protein to unfold.
 - **Fluorescence Monitoring:** The fluorescence is monitored in real-time. A higher melting temperature (T_m) shift in the sample with **ethacrynic acid** indicates stabilization of the protein, confirming direct binding.
- Gene Expression Analysis via qPCR Protocol [7] [8]
 - **Cell Treatment & Lysis:** Treat cancer cells (e.g., MDA-MB-231) with **ethacrynic acid** or a vehicle control.
 - **RNA Extraction:** Lyse the cells and isolate total RNA.
 - **Reverse Transcription:** Convert RNA into complementary DNA (cDNA) using reverse transcriptase.
 - **Quantitative PCR:** Amplify the cDNA using gene-specific primers for YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH). The relative expression level of the target genes in the treated group versus the control is calculated using the $\Delta\Delta Ct$ method.

Key Takeaways for Professionals

- **For Clinical Practice:** **Ethacrynic acid** remains a niche agent, primarily valuable for patients with severe fluid overload and a documented sulfonamide allergy. Its high cost and safety profile make furosemide the preferred first-line loop diuretic in most other contexts [1] [2].
- **For Drug Development:** The repurposing of **ethacrynic acid** as an anticancer agent, particularly through the novel mechanism of TEAD inhibition, is a promising and active area of research. It offers a cost-effective strategy for oncology drug discovery, though its low bioavailability and side effect profile are challenges that may be addressed through derivative compounds [5] [7] [6].

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